leukotriene C4

Catalog No.
S532882
CAS No.
72025-60-6
M.F
C30H47N3O9S
M. Wt
625.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
leukotriene C4

CAS Number

72025-60-6

Product Name

leukotriene C4

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Molecular Formula

C30H47N3O9S

Molecular Weight

625.8 g/mol

InChI

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1

InChI Key

GWNVDXQDILPJIG-NXOLIXFESA-N

SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Leukotriene C, Leukotriene C 1, Leukotriene C 4, Leukotriene C-1, Leukotriene C-4, Leukotriene C1, Leukotriene C4, Leukotrienes C, LTC4

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Description

The exact mass of the compound leukotriene C4 is 625.3033 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Leukotrienes - SRS-A. It belongs to the ontological category of leukotriene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Leukotrienes [FA0302]. However, this does not mean our product can be used or applied in the same or a similar way.

Role in Allergy and Asthma

LTC4 is a major component of slow-reacting substance of anaphylaxis (SRS-A) []. It is produced by immune cells like mast cells and basophils upon exposure to allergens []. Research has shown that LTC4 contributes to allergic reactions by:

  • Constricting airways: LTC4 triggers smooth muscle contraction in the airways, leading to bronchoconstriction and difficulty breathing – a hallmark symptom of asthma [, ].
  • Increasing mucus production: LTC4 stimulates mucus secretion in the airways, further hindering airflow and contributing to asthma symptoms [].

These findings have made LTC4 a potential target for developing new asthma therapies [].

Involvement in Other Diseases

Beyond allergy and asthma, research suggests LTC4 might play a role in various other diseases, including:

  • Dermatological diseases: Studies suggest LTC4 might be involved in the pathogenesis of psoriasis and atopic dermatitis [].
  • Cardiovascular diseases: Research indicates a potential link between LTC4 and atherosclerosis, a risk factor for heart disease [].
  • Liver injury: Some studies suggest LTC4 might contribute to liver damage [].
  • Cancer: Emerging evidence suggests a possible role of LTC4 in the development and progression of certain cancers, including colon cancer [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.7

Exact Mass

625.3033

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2CU6TT9V48

Sequence

XXG

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (50%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

72025-60-6

Wikipedia

Leukotriene c4

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Leukotrienes [FA0302]

Dates

Modify: 2023-08-15
1: Dvash E, Har-Tal M, Barak S, Meir O, Rubinstein M. Leukotriene C4 is the major trigger of stress-induced oxidative DNA damage. Nat Commun. 2015 Dec 11;6:10112. doi: 10.1038/ncomms10112. PubMed PMID: 26656251; PubMed Central PMCID: PMC4682057.
2: MacDonald CA, Bushnell EA, Gauld JW, Boyd RJ. The catalytic formation of leukotriene C4: a critical step in inflammatory processes. Phys Chem Chem Phys. 2014 Aug 14;16(30):16284-9. doi: 10.1039/c4cp01984a. PubMed PMID: 24974917.
3: Yonetomi Y, Sekioka T, Kadode M, Kitamine T, Kamiya A, Matsumura N, Fujita M, Kawabata K. Leukotriene C4 induces bronchoconstriction and airway vascular hyperpermeability via the cysteinyl leukotriene receptor 2 in S-hexyl glutathione-treated guinea pigs. Eur J Pharmacol. 2015 May 5;754:98-104. doi: 10.1016/j.ejphar.2015.02.014. Epub 2015 Feb 20. PubMed PMID: 25704617.
4: Hirata H, Arima M, Fukushima Y, Sugiyama K, Tokuhisa T, Fukuda T. Leukotriene C4 aggravates bleomycin-induced pulmonary fibrosis in mice. Respirology. 2013 May;18(4):674-81. doi: 10.1111/resp.12072. PubMed PMID: 23432979.
5: Niegowski D, Kleinschmidt T, Olsson U, Ahmad S, Rinaldo-Matthis A, Haeggström JZ. Crystal structures of leukotriene C4 synthase in complex with product analogs: implications for the enzyme mechanism. J Biol Chem. 2014 Feb 21;289(8):5199-207. doi: 10.1074/jbc.M113.534628. Epub 2013 Dec 23. PubMed PMID: 24366866; PubMed Central PMCID: PMC3931076.
6: Cabrera G, Fernández-Brando RJ, Mejías MP, Ramos MV, Abrey-Recalde MJ, Vanzulli S, Vermeulen M, Palermo MS. Leukotriene C4 increases the susceptibility of adult mice to Shiga toxin-producing Escherichia coli infection. Int J Med Microbiol. 2015 Dec;305(8):910-7. doi: 10.1016/j.ijmm.2015.09.006. Epub 2015 Sep 16. PubMed PMID: 26456732.
7: Bertin J, Jalaguier P, Barat C, Roy MA, Tremblay MJ. Exposure of human astrocytes to leukotriene C4 promotes a CX3CL1/fractalkine-mediated transmigration of HIV-1-infected CD4⁺ T cells across an in vitro blood-brain barrier model. Virology. 2014 Apr;454-455:128-38. doi: 10.1016/j.virol.2014.02.007. Epub 2014 Feb 28. PubMed PMID: 24725939.
8: Liu T, Garofalo D, Feng C, Lai J, Katz H, Laidlaw TM, Boyce JA. Platelet-driven leukotriene C4-mediated airway inflammation in mice is aspirin-sensitive and depends on T prostanoid receptors. J Immunol. 2015 Jun 1;194(11):5061-8. doi: 10.4049/jimmunol.1402959. Epub 2015 Apr 22. PubMed PMID: 25904552; PubMed Central PMCID: PMC4433852.
9: Cummings HE, Liu T, Feng C, Laidlaw TM, Conley PB, Kanaoka Y, Boyce JA. Cutting edge: Leukotriene C4 activates mouse platelets in plasma exclusively through the type 2 cysteinyl leukotriene receptor. J Immunol. 2013 Dec 15;191(12):5807-10. doi: 10.4049/jimmunol.1302187. Epub 2013 Nov 15. PubMed PMID: 24244016; PubMed Central PMCID: PMC3869987.
10: Xu R, Jin MH, Jiao Y, Xing GS, Zhao WJ, Zhao C, Duan HQ, Tang SA. Novel polyhydroxylated steroids from the East China Sea gorgonian Echinogorgia sassapo reticulata with suppressive activity of leukotriene C4 generation and degranulation in bone marrow-derived mast cells. J Asian Nat Prod Res. 2014;16(4):351-7. doi: 10.1080/10286020.2013.879469. Epub 2014 Jan 20. PubMed PMID: 24437431.
11: Seki K, Hisada T, Kawata T, Kamide Y, Dobashi K, Yamada M, Mori M, Okajima F, Ishizuka T. Oxidative stress potentially enhances FcεRI-mediated leukotriene C4 release dependent on the late-phase increase of intracellular glutathione in mast cells. Biochem Biophys Res Commun. 2013 Sep 27;439(3):357-62. doi: 10.1016/j.bbrc.2013.08.081. Epub 2013 Aug 30. PubMed PMID: 23998930.
12: Hong F, Yang S. Ischemic preconditioning decreased leukotriene C4 formation by depressing leukotriene C4 synthase expression and activity during hepatic I/R injury in rats. J Surg Res. 2012 Dec;178(2):1015-21. doi: 10.1016/j.jss.2012.07.061. Epub 2012 Aug 14. PubMed PMID: 22921920.
13: Jana B, Jaroszewski JJ, Czarzasta J, Markiewicz W. The influence of leukotrienes C₄ and D₄ on the contractility of an inflamed porcine uterus. Theriogenology. 2015 May;83(8):1328-37. doi: 10.1016/j.theriogenology.2015.01.021. Epub 2015 Jan 28. PubMed PMID: 25707327.
14: Dannull J, Schneider T, Lee WT, de Rosa N, Tyler DS, Pruitt SK. Leukotriene C4 induces migration of human monocyte-derived dendritic cells without loss of immunostimulatory function. Blood. 2012 Mar 29;119(13):3113-22. doi: 10.1182/blood-2011-10-385930. Epub 2012 Feb 8. PubMed PMID: 22323449; PubMed Central PMCID: PMC3321871.
15: Pereira-Vega A, Sánchez Ramos JL, Maldonado Pérez JA, Vázquez Oliva R, Bravo Nieto JM, Vázquez Rico I, Ignacio García JM, Romero Palacios P, Alwakil Olbah M, Medina Gallardo JF. Premenstrual asthma and leukotriene variations in the menstrual cycle. Allergol Immunopathol (Madr). 2012 Nov-Dec;40(6):368-73. doi: 10.1016/j.aller.2011.09.007. Epub 2011 Nov 23. PubMed PMID: 22115570.
16: Kanaoka Y, Maekawa A, Austen KF. Identification of GPR99 protein as a potential third cysteinyl leukotriene receptor with a preference for leukotriene E4 ligand. J Biol Chem. 2013 Apr 19;288(16):10967-72. doi: 10.1074/jbc.C113.453704. Epub 2013 Mar 15. PubMed PMID: 23504326; PubMed Central PMCID: PMC3630866.
17: Becher UM, Ghanem A, Tiyerili V, Fürst DO, Nickenig G, Mueller CF. Inhibition of leukotriene C4 action reduces oxidative stress and apoptosis in cardiomyocytes and impedes remodeling after myocardial injury. J Mol Cell Cardiol. 2011 Mar;50(3):570-7. doi: 10.1016/j.yjmcc.2010.11.013. Epub 2010 Nov 26. PubMed PMID: 21112334.
18: Fugazzola M, Barton AK, Niedorf F, Kietzmann M, Ohnesorge B. Non-genomic action of beclomethasone dipropionate on bronchoconstriction caused by leukotriene C4 in precision cut lung slices in the horse. BMC Vet Res. 2012 Sep 10;8:160. doi: 10.1186/1746-6148-8-160. PubMed PMID: 22963524; PubMed Central PMCID: PMC3485115.
19: Takase B, Kurita A, Maruyama T, Uehata A, Nishioka T, Mizuno K, Nakamura H, Katsura K, Kanda Y. Change of plasma leukotriene C4 during myocardial ischemia in humans. Clin Cardiol. 1996 Mar;19(3):198-204. PubMed PMID: 8674256.
20: Saino H, Ukita Y, Ago H, Irikura D, Nisawa A, Ueno G, Yamamoto M, Kanaoka Y, Lam BK, Austen KF, Miyano M. The catalytic architecture of leukotriene C4 synthase with two arginine residues. J Biol Chem. 2011 May 6;286(18):16392-401. doi: 10.1074/jbc.M110.150177. Epub 2011 Mar 16. PubMed PMID: 21454538; PubMed Central PMCID: PMC3091245.

Explore Compound Types